2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-22-15-8-5-9-16(12-15)23-19-18(13-20)17(10-11-21-19)14-6-3-2-4-7-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNSGNUODZANLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217630 | |
| Record name | 2-(3-Methoxyphenoxy)-4-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478245-89-5 | |
| Record name | 2-(3-Methoxyphenoxy)-4-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478245-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenoxy)-4-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Formation of 3-hydroxyphenoxy derivatives.
Reduction: Formation of 3-aminophenoxy derivatives.
Substitution: Formation of various substituted phenoxy and pyridine derivatives.
Scientific Research Applications
2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Challenges
Key Findings
Challenges and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent, necessitating extrapolation from analogs.
- Synthetic Complexity: Introducing the 3-methoxyphenoxy group may require optimized coupling conditions to avoid side reactions .
Biological Activity
2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a phenyl group and a methoxyphenoxy moiety, as well as a cyano group. This unique structure suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily in the realms of antimicrobial and anticancer effects. The following sections detail specific findings from studies conducted on this compound.
Antimicrobial Activity
Studies have shown that derivatives of similar structures often possess antimicrobial properties. For instance, compounds with methoxy and cyano groups have been linked to enhanced activity against various bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro assays.
- Cytotoxicity Studies : In cytotoxicity assays against different cancer cell lines, the compound demonstrated significant inhibitory effects. For example, it was tested against human tumor cell lines, showing selective toxicity that spares normal cells.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 15.6 |
| MCF7 (Breast) | 22.4 |
| HeLa (Cervical) | 18.9 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that such compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 2-(4-Methoxyphenoxy)-5-phenyloxazole | Low | Moderate |
| 4-(Methoxyphenyl)-2-pyridone | High | Low |
Case Studies
- Case Study on Anticancer Activity : A study conducted on the effects of this compound on breast cancer cells indicated a significant reduction in cell viability compared to control groups. The study utilized flow cytometry to confirm apoptosis induction.
- Case Study on Antimicrobial Efficacy : In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into its use as an antibiotic agent.
Q & A
Q. What are the standard synthetic routes for 2-(3-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile, and how is purity validated?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Condensation of substituted aldehydes with malononitrile under basic conditions (e.g., NaOH in methanol) to form intermediate enamines .
- Step 2 : Cyclization with phenylacetonitrile derivatives in toluene under reflux (4–6 hours) to yield the pyridine core .
- Step 3 : Functionalization via nucleophilic aromatic substitution (e.g., methoxyphenoxy group introduction) using K₂CO₃ as a base in DMF . Purity Validation :
- Thin-layer chromatography (TLC) for reaction monitoring.
- Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and detect stereochemical impurities .
- Mass Spectrometry : HRMS for molecular formula verification .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in analogs) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for material science applications .
Q. What pharmacological applications have been explored for related pyridine-carbonitrile derivatives?
Structural analogs exhibit:
- Antifungal/Antiarrhythmic Activity : Tested via in vitro assays (e.g., MIC against Candida albicans) .
- Fluorescence-Based Sensing : Sensitivity to environmental polarity/viscosity changes, useful in cellular imaging .
- Kinase Inhibition : Evaluated using enzyme-linked immunosorbent assays (ELISA) for drug discovery .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing solvent waste?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization at 120°C) .
- Heterogeneous Catalysts : Use recyclable catalysts (e.g., zeolites) to improve atom economy and reduce toluene consumption .
- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring to terminate reactions at peak yield .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. hydroxyl groups) and correlate with bioassay results .
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450) .
Q. What methodologies assess the compound’s environmental stability and degradation pathways?
- Photostability Tests : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS .
- Hydrolytic Studies : Incubate in buffers (pH 1–13) at 37°C for 48 hours; quantify intact compound using HPLC .
- Oxidative Stress Analysis : Use H₂O₂ or Fenton’s reagent to simulate radical-mediated degradation .
Q. How do substituents on the phenyl ring influence fluorescence properties?
- Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and measure Stokes shift via fluorescence spectroscopy .
- Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to quantify polarity sensitivity .
- Time-Resolved Fluorescence : Determine excited-state lifetimes (picosecond lasers) to assess viscosity-dependent behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
